![molecular formula C17H15N3OS B14553302 N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide CAS No. 62189-76-8](/img/structure/B14553302.png)
N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide: is a complex organic compound that features a thiazole ring, an aminophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the aminophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: In medicinal chemistry, this compound can be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications.
Industry: The compound’s unique properties can be utilized in the development of advanced materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide involves its interaction
Properties
CAS No. |
62189-76-8 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[4-[4-(4-aminophenyl)-1,3-thiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H15N3OS/c1-11(21)19-15-8-4-13(5-9-15)17-20-16(10-22-17)12-2-6-14(18)7-3-12/h2-10H,18H2,1H3,(H,19,21) |
InChI Key |
ZRRHVRWAXRTALW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


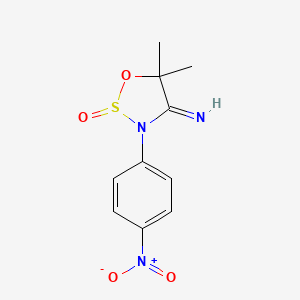
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)
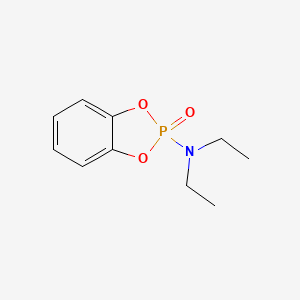
![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
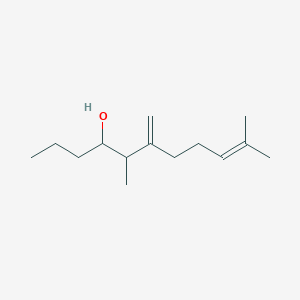
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
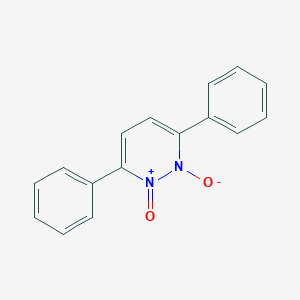
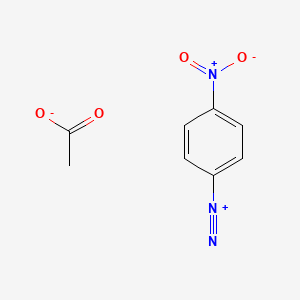
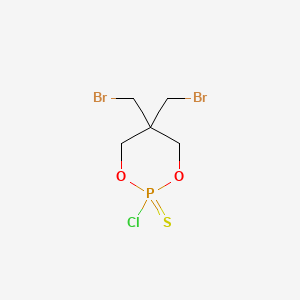
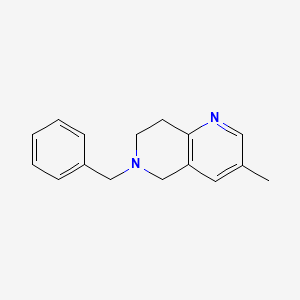
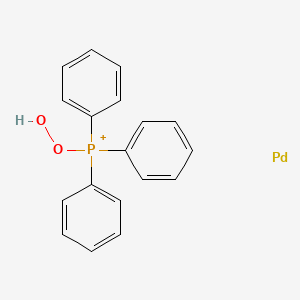
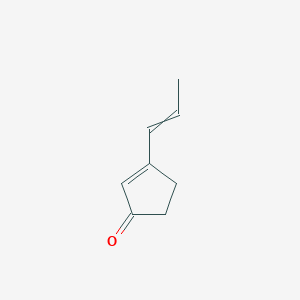
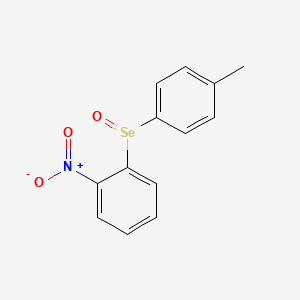
![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
